N-(5-chloro-2-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3/c1-15-4-8-18(9-5-15)24(32)21-13-30(26-20(25(21)33)11-7-17(3)28-26)14-23(31)29-22-12-19(27)10-6-16(22)2/h4-13H,14H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXIEWUAMCMLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique naphthyridine core and various substituents that may influence its pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 446.9 g/mol. The structure includes:
- A naphthyridine core
- A chloro group on the phenyl ring
- A methyl phenyl moiety
- An acylamide functionality
This structural complexity suggests multiple sites for biological interaction, which may lead to diverse pharmacological effects.
The mechanism of action of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of naphthyridines have been shown to possess moderate to high activity against various bacterial strains. In vitro studies have demonstrated that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity
Studies evaluating the cytotoxic effects of similar naphthyridine derivatives have reported promising results against cancer cell lines. For example, compounds were screened against breast (MCF-7), colorectal (HCT-116), and hepatocellular (HUH-7) cancer cell lines using the sulforhodamine B assay. The findings suggested that certain derivatives exhibited significant cytotoxicity, indicating potential as anticancer agents .
Case Study 1: Antimicrobial Screening
In a study focused on synthesizing new naphthyridine derivatives, several compounds were tested for antimicrobial activity. Among these, one derivative showed effective inhibition against Enterobacter aerogenes, Staphylococcus aureus, and Bacillus cereus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Cytotoxic Evaluation
A comprehensive evaluation of various naphthyridine derivatives revealed that some exhibited high levels of cytotoxicity against MCF-7 spheroids. Percent cytotoxicity was measured, demonstrating a dose-dependent response that highlights the potential for these compounds in cancer therapy .
Data Tables
| Activity Type | Tested Compounds | Target Pathogen/Cell Line | Activity Level |
|---|---|---|---|
| Antimicrobial | Naphthyridine Derivatives | Staphylococcus aureus | Moderate to High |
| Cytotoxicity | Various Naphthyridine Derivatives | MCF-7 (Breast Cancer) | Significant |
| HCT-116 (Colorectal Cancer) | Variable |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
